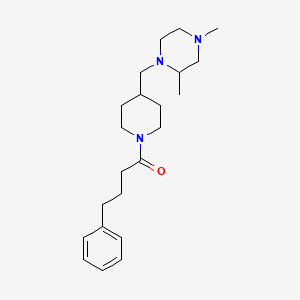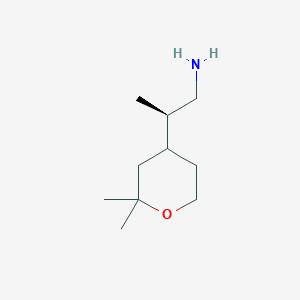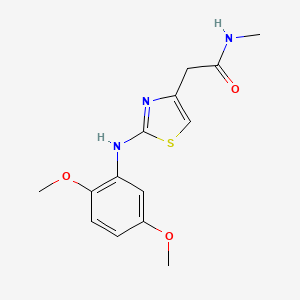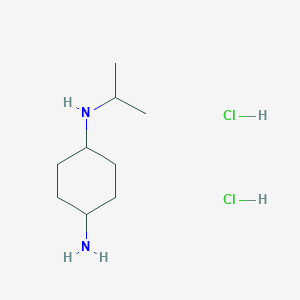![molecular formula C17H23N3O3 B2865745 N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide CAS No. 898360-84-4](/img/structure/B2865745.png)
N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as DPOP and is synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of DPOP is not fully understood, but it is believed to involve the inhibition of histone deacetylase enzymes, which play a critical role in the regulation of gene expression. DPOP binds to the active site of histone deacetylase enzymes, preventing them from deacetylating histone proteins. This leads to an increase in acetylated histone proteins, which can alter the expression of genes involved in various cellular processes.
Biochemical and Physiological Effects:
DPOP has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress-induced cell death, and inhibition of pro-inflammatory cytokine production. DPOP has also been shown to have a low toxicity profile, making it a promising candidate for therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DPOP in lab experiments is its low toxicity profile, which makes it a promising candidate for therapeutic applications. However, one of the limitations of using DPOP in lab experiments is its limited solubility in water, which can make it difficult to administer to cells or animals.
Direcciones Futuras
For DPOP research include the development of DPOP analogs with improved solubility and potency, the investigation of DPOP's potential as a therapeutic agent for various diseases, and the exploration of DPOP's mechanism of action in greater detail.
Métodos De Síntesis
DPOP is synthesized using various methods, including the reaction of 2,4-dimethylbenzoyl chloride with 1-pyrrolidinepropanol in the presence of triethylamine. Another method involves the reaction of 2,4-dimethylbenzoyl chloride with 1-(3-aminopropyl)pyrrolidine in the presence of triethylamine. The resulting product is purified using column chromatography to obtain DPOP in its pure form.
Aplicaciones Científicas De Investigación
DPOP has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects. In cancer therapy, DPOP has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase enzymes. In neuroprotection, DPOP has been shown to protect neurons from oxidative stress-induced cell death. In anti-inflammatory effects, DPOP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β.
Propiedades
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-6-7-14(13(2)11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQWVUXGUGFNJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51089507 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2865662.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2865667.png)

![1-[2-Oxo-2-(4-prop-2-enoylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2865669.png)




![(Z)-N-(4-Chlorophenyl)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2865675.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{imidazo[1,5-a]pyridin-3-ylsulfanyl}propanamide](/img/structure/B2865678.png)
![2-{4-Chloro[(4-chlorophenyl)sulfonyl]anilino}acetic acid](/img/structure/B2865682.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(4-methylpiperazino)methyl]-2-(methylsulfanyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2865684.png)